9,9-Dimethoxynonanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethoxynonanal is an organic compound with the molecular formula C11H22O3 It is a derivative of nonanal, where two methoxy groups are attached to the ninth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethoxynonanal typically involves the reaction of nonanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final dimethoxy product. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous addition of reactants: Nonanal and methanol
Use of a fixed-bed reactor: Packed with an acidic catalyst
Temperature control: Maintaining optimal reaction temperature for maximum yield
Chemical Reactions Analysis
Types of Reactions: 9,9-Dimethoxynonanal undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form 9,9-Dimethoxynonanoic acid
Reduction: Can be reduced to form 9,9-Dimethoxynonanol
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Using nucleophiles such as halides or amines in the presence of a base
Major Products Formed:
Oxidation: 9,9-Dimethoxynonanoic acid
Reduction: 9,9-Dimethoxynonanol
Substitution: Various substituted nonanal derivatives
Scientific Research Applications
9,9-Dimethoxynonanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 9,9-Dimethoxynonanal involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Nonanal: The parent compound, lacking the methoxy groups
9,9-Dimethoxynonanoic acid: The oxidized form of 9,9-Dimethoxynonanal
9,9-Dimethoxynonanol: The reduced form of this compound
Comparison:
Nonanal: Less chemically reactive due to the absence of methoxy groups
9,9-Dimethoxynonanoic acid: More acidic and polar, with different solubility and reactivity
9,9-Dimethoxynonanol: More polar and less volatile, with different physical properties
This compound stands out due to its unique combination of methoxy groups, which impart distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
90044-28-3 |
---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
9,9-dimethoxynonanal |
InChI |
InChI=1S/C11H22O3/c1-13-11(14-2)9-7-5-3-4-6-8-10-12/h10-11H,3-9H2,1-2H3 |
InChI Key |
NFCVITLBVODICG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCCCC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.